molecular formula C7H15ClFNO B13468648 2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride

2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride

Cat. No.: B13468648
M. Wt: 183.65 g/mol
InChI Key: MDBDTUWOYLFFGV-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride is a chemical compound that features a fluorinated pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective introduction of the fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, 2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride offers unique properties due to the presence of the fluorinated pyrrolidine ring and the hydroxyl group. These structural features can enhance its reactivity and binding affinity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H15ClFNO

Molecular Weight

183.65 g/mol

IUPAC Name

2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol;hydrochloride

InChI

InChI=1S/C7H14FNO.ClH/c1-7(2,10)6-3-5(8)4-9-6;/h5-6,9-10H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1

InChI Key

MDBDTUWOYLFFGV-IBTYICNHSA-N

Isomeric SMILES

CC(C)([C@@H]1C[C@H](CN1)F)O.Cl

Canonical SMILES

CC(C)(C1CC(CN1)F)O.Cl

Origin of Product

United States

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